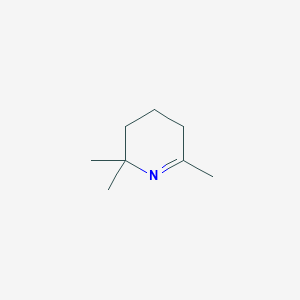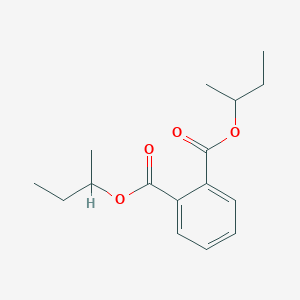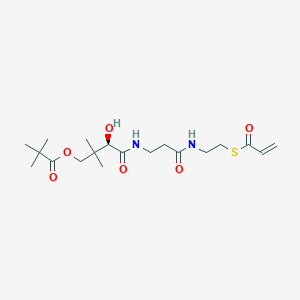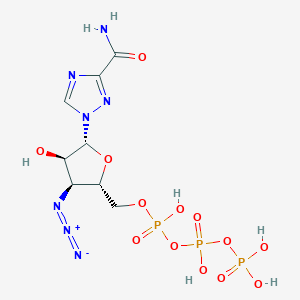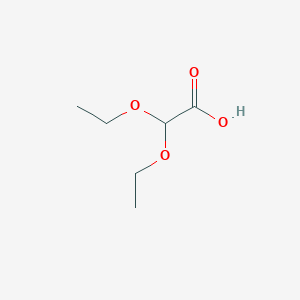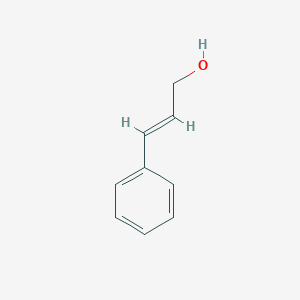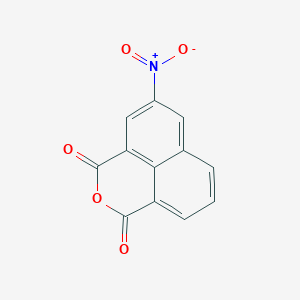
3-Nitro-1,8-naphthalic anhydride
Vue d'ensemble
Description
3-Nitro-1,8-naphthalic anhydride, also known as 3-Nitronaphthalene-1,8-dicarboxylic anhydride, has the molecular formula C12H5NO5 and a molecular weight of 243.17 . It is used as a reagent to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing and also displays sensitivity for glucose relative to fructose and galactose .
Molecular Structure Analysis
The molecular structure of 3-Nitro-1,8-naphthalic anhydride can be viewed using Java or Javascript . The InChI representation of the molecule isInChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7 (13 (16)17)5-9 (10 (6)8)12 (15)18-11/h1-5H . Chemical Reactions Analysis
3-Nitro-1,8-naphthalic anhydride is used to synthesize a monoboronic acid fluorescent sensor . It is also involved in the synthesis of 1,8-naphthalimides . More specific details about the chemical reactions involving 3-Nitro-1,8-naphthalic anhydride are not provided in the search results.Physical And Chemical Properties Analysis
3-Nitro-1,8-naphthalic anhydride has a molecular weight of 243.17 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Anion Sensing
Scientific Field
Application Summary
3-Nitro-1,8-naphthalic anhydride is used in the development of anion sensors for selective detection of specific anions . This is a crucial research topic as anions play vital roles in biological systems and industrial applications .
Methods of Application
The colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction, and its analogues are investigated to clarify the reaction mechanism .
Results
The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Application Summary
1,8-naphthalimide derivatives, such as 3-Nitro-1,8-naphthalic anhydride, are used as emissive materials in OLEDs . They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
Methods of Application
Rational molecular design of 1,8-naphthalimide (NI) derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
Results
The synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs that emit not only red, orange, green, and blue colors, but also function as white emitters, can really have an impact on reducing energy consumption .
Synthesis of Monoboronic Acid Fluorescent Sensor
Scientific Field
Application Summary
3-Nitro-1,8-naphthalic anhydride is used to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing and also displays sensitivity for glucose relative to fructose and galactose .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results
The monoboronic acid fluorescent sensor synthesized using 3-Nitro-1,8-naphthalic anhydride exhibits emission suitable for ratiometric testing and also displays sensitivity for glucose relative to fructose and galactose .
Synthesis of Anti-Cancer Agents
Scientific Field
Application Summary
3-Nitro-1,8-naphthalic anhydride is used as a starting reagent in the synthesis of 5-substituted naphthalimide derivatives which exhibit high anti-cancer activity .
Results
The 5-substituted naphthalimide derivatives synthesized using 3-Nitro-1,8-naphthalic anhydride exhibit high anti-cancer activity .
Synthesis of Shape Memory Polymers
Scientific Field
Application Summary
3-Nitro-1,8-naphthalic anhydride is used as a building block to synthesize shape memory polymers due to its ability to undergo Diels-Alder reaction .
Results
The shape memory polymers synthesized using 3-Nitro-1,8-naphthalic anhydride can undergo Diels-Alder reaction .
Fluorescent Markers in Biology
Scientific Field
Application Summary
1,8-naphthalimide derivatives, such as 3-Nitro-1,8-naphthalic anhydride, are used as fluorescent markers in biology .
Results
The 1,8-naphthalimide derivatives used as fluorescent markers in biology exhibit strong fluorescence and good photostability .
Generation of Semi-stable Radical Anion Species
Application Summary
3-Nitro-1,8-naphthalic anhydride is used in the generation of semi-stable radical anion species by photo-induced electron transfer from a carboxy group . This is an important research topic as it contributes to the development of sophisticated detection systems specific for carboxylate .
Results
Synthesis of Fluorescent Chemosensor
Application Summary
3-Nitro-1,8-naphthalic anhydride is used as a precursor to synthesize N-phenyl-amino-1,8-naphthalimide based fluorescent chemosensor to detect nitro-antibiotics at ppb level .
Results
The N-phenyl-amino-1,8-naphthalimide based fluorescent chemosensor synthesized using 3-Nitro-1,8-naphthalic anhydride can detect nitro-antibiotics at ppb level .
Noninvasive Hypoxia Imaging in Cancer Detection
Scientific Field
Application Summary
3-Nitro-1,8-naphthalic anhydride is used as a fluorochrome substrate for nitrogen reductase for noninvasive hypoxia imaging in cancer detection .
Results
The fluorochrome substrate for nitrogen reductase synthesized using 3-Nitro-1,8-naphthalic anhydride can be used for noninvasive hypoxia imaging in cancer detection .
Safety And Hazards
Orientations Futures
3-Nitro-1,8-naphthalic anhydride is used in the synthesis of compounds that exhibit high anti-cancer activity . It is also used to synthesize a monoboronic acid fluorescent sensor . The future directions of research involving 3-Nitro-1,8-naphthalic anhydride could involve further exploration of these applications.
Propriétés
IUPAC Name |
7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFLZYYDLIKGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184360 | |
| Record name | Naphthalic anhydride, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1,8-naphthalic anhydride | |
CAS RN |
3027-38-1 | |
| Record name | 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalic anhydride, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3027-38-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalic anhydride, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

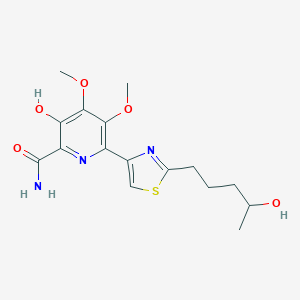


![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)

